

3,4-Dimethoxy-5-nitrobenzaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name:	3,4-Dimethoxy-5-nitrobenzaldehyde
Cat. No.:	B1205253

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An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4-Dimethoxy-5-nitrobenzaldehyde**, a key aromatic aldehyde derivative. It details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating its application in novel research and development endeavors.

Chemical Identity and Properties

3,4-Dimethoxy-5-nitrobenzaldehyde, with the CAS number 22027-96-9, is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with two methoxy groups, a nitro group, and an aldehyde group. These functional groups contribute to its unique chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties^[1]

Identifier	Value
IUPAC Name	3,4-dimethoxy-5-nitrobenzaldehyde
CAS Number	22027-96-9
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Canonical SMILES	COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O
InChI Key	NOUWQZZKSKEHCl-UHFFFAOYSA-N

Table 2: Physicochemical Properties[\[1\]](#)

Property	Value
XLogP3	1.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	3
Exact Mass	211.04807239 Da
Monoisotopic Mass	211.04807239 Da
Topological Polar Surface Area	81.4 Å ²
Heavy Atom Count	15
Complexity	239

Synthesis Protocol

A reliable method for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde** involves the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde).[\[2\]](#)

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde[\[2\]](#)

- Materials:

- 3,4-dimethoxybenzaldehyde (30 mmol)
- Glacial acetic acid (20 mL)
- Concentrated nitric acid (30 mL)
- Deionized water

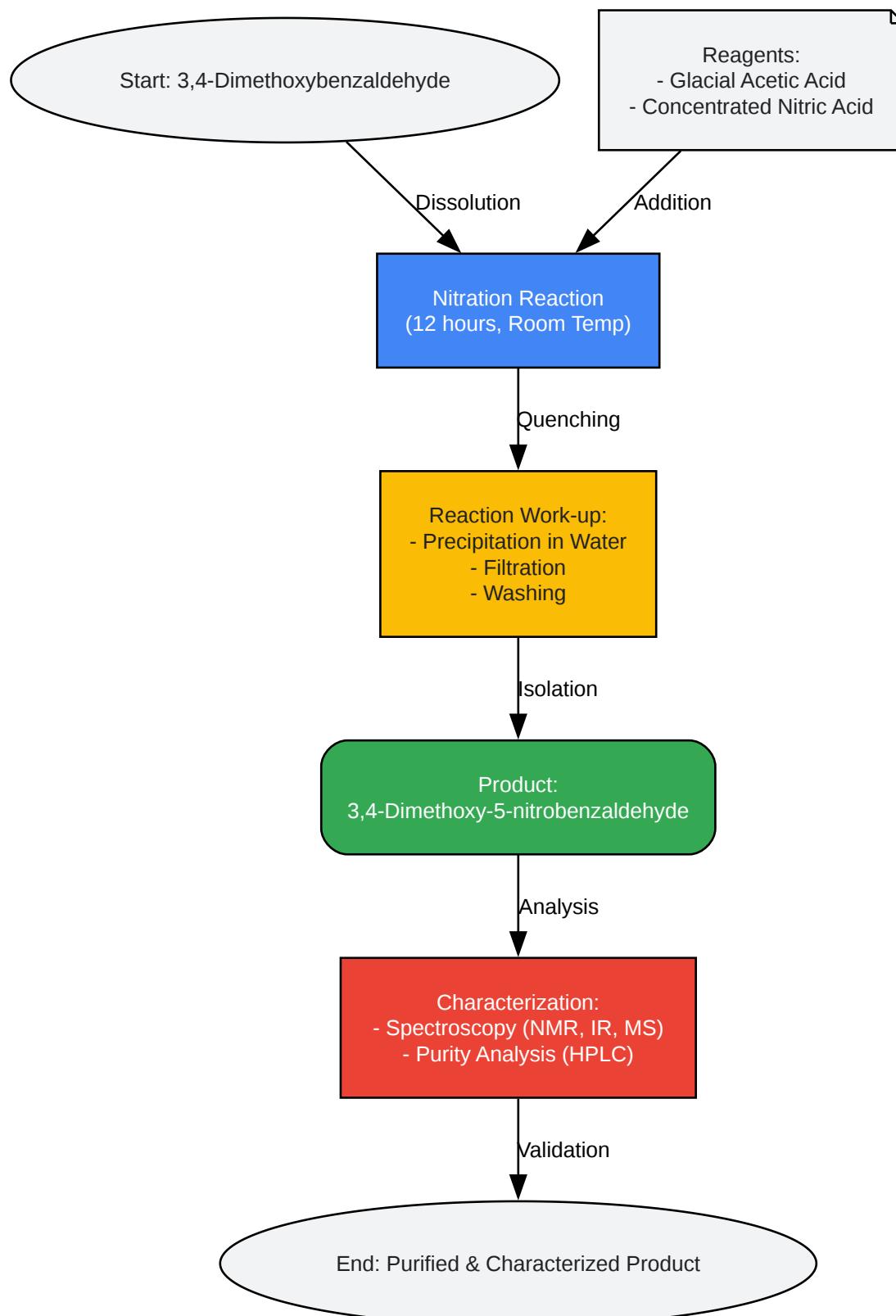
- Procedure:

- Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable reaction vessel.
- At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution while stirring.
- Continue stirring the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, pour the reaction solution into a large volume of water.
- A pale yellow solid will precipitate out of the solution.
- Collect the solid by filtration and wash it repeatedly with clean water.
- Dry the collected solid to obtain the final product.

- Yield: This protocol reports a high yield of 98%.[\[2\]](#)

Experimental Workflow and Data Interpretation

Due to the limited availability of published research on specific signaling pathways involving **3,4-Dimethoxy-5-nitrobenzaldehyde**, this section outlines a general experimental workflow for its synthesis and characterization.



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Caption: Synthesis and Characterization Workflow.

Research Applications

While specific biological activities of **3,4-Dimethoxy-5-nitrobenzaldehyde** are not extensively documented in publicly available literature, its structural motifs suggest potential applications as an intermediate in organic synthesis. The presence of methoxy, nitro, and aldehyde functionalities makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Further research is warranted to explore its biological profile and potential therapeutic applications.

Conclusion

3,4-Dimethoxy-5-nitrobenzaldehyde is a readily synthesizable aromatic compound with well-defined physicochemical properties. This guide provides essential technical data and a detailed synthesis protocol to support its use in various research and development settings. The provided experimental workflow offers a clear path for its preparation and subsequent characterization. Future investigations into the biological activity and material science applications of this compound are encouraged to unlock its full potential.

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References

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